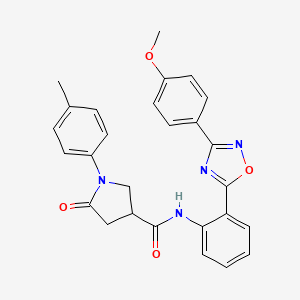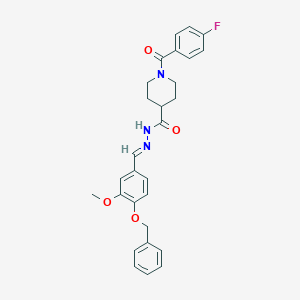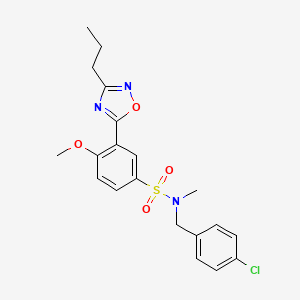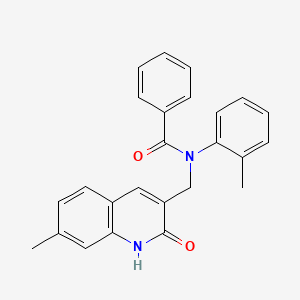
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been studied for its potential therapeutic effects in cancer treatment. It is a member of the benzamide family of compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the inhibition of the Hsp90 protein, which is a chaperone protein that plays a key role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, this compound destabilizes these oncogenic proteins, leading to their degradation and ultimately the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce the upregulation of several pro-apoptotic proteins, including Bax and Bak, as well as the downregulation of anti-apoptotic proteins, such as Bcl-2 and survivin. This compound has also been shown to inhibit the activation of several key signaling pathways involved in cancer cell growth and proliferation, including the PI3K/Akt/mTOR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its specificity for Hsp90 inhibition. This allows researchers to study the effects of Hsp90 inhibition on cancer cells without the confounding effects of off-target effects. However, one limitation of using this compound is its relatively low potency compared to other Hsp90 inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One area of interest is the development of more potent analogs of this compound that could be used in clinical settings. Another area of interest is the investigation of the potential use of this compound in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves several steps, starting with the reaction of 2-chloro-7-methylquinoline with 2-hydroxybenzaldehyde to form 2-(2-hydroxy-7-methylquinolin-3-yl)benzaldehyde. This intermediate is then reacted with o-toluidine to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound for use in scientific research.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-12-13-20-15-21(24(28)26-22(20)14-17)16-27(23-11-7-6-8-18(23)2)25(29)19-9-4-3-5-10-19/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBFMDQVTCZDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)

![1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7703199.png)
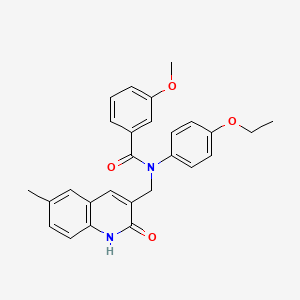
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)

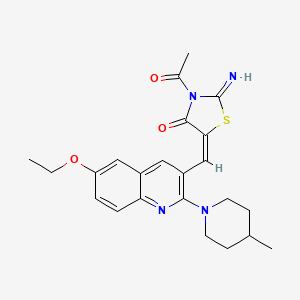

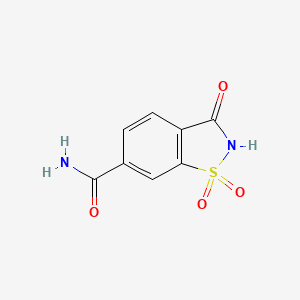
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide](/img/structure/B7703241.png)
